molecular formula C19H16ClN3O4S3 B2566513 3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide CAS No. 1164472-36-9

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

Cat. No. B2566513
M. Wt: 481.98
InChI Key: LKBPMKXJBSTBQF-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole . Its molecular formula is C19H16ClN3O4S3 and it has an average mass of 482.000 .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . For a more detailed analysis, crystallographic data and atomic coordinates would be needed .

Scientific Research Applications

Antioxidant Capacity Assay Relevance

The ABTS/PP decolorization assay, which measures antioxidant capacity, is critical in understanding how certain antioxidants interact with radical cations like ABTS•+. This assay highlights the complex reaction pathways antioxidants undergo, including coupling and oxidative degradation. Such insights are crucial for assessing the antioxidant capacity of compounds, including benzothiazole derivatives (Ilyasov et al., 2020).

Carbonic Anhydrase Inhibitory Action

Benzothiadiazines and related diuretics exhibit carbonic anhydrase inhibitory action. This action is pivotal in managing conditions like obesity, cancer, epilepsy, and hypertension. The patent literature review covering 2005 to 2013 sheds light on combinations of diuretic sulfonamide CA inhibitors with other agents, enhancing therapeutic activities against cardiovascular diseases and obesity (Carta & Supuran, 2013).

Synthetic and Structural Properties of Benzothiazole Derivatives

The synthesis and characterization of novel substituted benzothiazole derivatives are essential for developing new materials with potential applications in various fields, including pharmaceuticals and agrochemicals. Studies like those on substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provide valuable insights into the structural and synthetic versatility of benzothiazole-related compounds (Issac & Tierney, 1996).

Pharmacological Significance of Benzothiazole

Benzothiazole and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities, including antiviral, antimicrobial, antidiabetic, and anticancer properties. This comprehensive review underlines the importance of the benzothiazole scaffold in drug discovery and its potential in developing new therapeutic agents (Bhat & Belagali, 2020).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, particularly focusing on the protodeboronation of similar compounds . Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S3/c1-27-9-8-23-13-7-6-11(30(21,25)26)10-15(13)29-19(23)22-18(24)17-16(20)12-4-2-3-5-14(12)28-17/h2-7,10H,8-9H2,1H3,(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBPMKXJBSTBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 2
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 4
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.